methyl (4aS,8aR)-2,6,7-trimethyl-1-oxo-8,8a-dihydro-5H-isoquinoline-4a-carboxylate
Description
Methyl (4aS,8aR)-2,6,7-trimethyl-1-oxo-8,8a-dihydro-5H-isoquinoline-4a-carboxylate is a complex isoquinoline derivative characterized by a fused bicyclic framework with a ketone group at position 1 and a methyl ester at position 4a. The stereochemistry (4aS,8aR) defines its spatial arrangement, influencing its reactivity and intermolecular interactions. Its synthesis typically involves multi-step reactions, including cyclization and functional group modifications, as observed in analogous quinoline derivatives .
Key structural features include:
- Isoquinoline core: Provides aromaticity and rigidity.
- Methyl substituents (positions 2, 6, 7): Enhance lipophilicity and steric effects.
- Ketone group (position 1): Participates in hydrogen bonding and redox reactions.
- Methyl ester (position 4a): Imparts hydrolytic stability compared to free carboxylic acids.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
methyl (4aS,8aR)-2,6,7-trimethyl-1-oxo-8,8a-dihydro-5H-isoquinoline-4a-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-9-7-11-12(16)15(3)6-5-14(11,8-10(9)2)13(17)18-4/h5-6,11H,7-8H2,1-4H3/t11-,14+/m0/s1 |
InChI Key |
MCZSWMQVRJBHRA-SMDDNHRTSA-N |
Isomeric SMILES |
CC1=C(C[C@@]2(C=CN(C(=O)[C@@H]2C1)C)C(=O)OC)C |
Canonical SMILES |
CC1=C(CC2(C=CN(C(=O)C2C1)C)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4aS,8aR)-2,6,7-trimethyl-1-oxo-8,8a-dihydro-5H-isoquinoline-4a-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline core.
Introduction of Methyl Groups: Methylation reactions using methyl iodide and a strong base like sodium hydride can introduce the necessary methyl groups at specific positions on the isoquinoline ring.
Oxidation and Esterification:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl (4aS,8aR)-2,6,7-trimethyl-1-oxo-8,8a-dihydro-5H-isoquinoline-4a-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Comparison with Similar Compounds
Key Differences :
- The target compound’s isoquinoline core differs from the quinoline backbone in 4a-4e and 8a-8e, altering electronic properties and hydrogen-bonding capacity.
- The methyl ester group in the target compound enhances stability compared to the carboxylic acid (-COOH) in 4a-4e, which may undergo decarboxylation .
Pyrano-Pyran and Cyclopenta[c]Pyran Methyl Esters
Examples :
- Olenoside A: Methyl (4aS,8R,8aR)-8-methyl-3-oxo-4,4a,8,8a-tetrahydro-1H,3H-pyrano[3,4-c]pyran-5-carboxylate .
- 8-O-Acetylshanzhiside Methyl Ester : Cyclopenta[c]pyran derivative with acetyloxy and hydroxyl groups .
| Property | Target Compound | Olenoside A | 8-O-Acetylshanzhiside Methyl Ester |
|---|---|---|---|
| Core Structure | Isoquinoline | Pyrano[3,4-c]pyran | Cyclopenta[c]pyran |
| Functional Groups | Methyl ester, ketone | Methyl ester, ketone, hydroxyl | Acetyloxy, hydroxyl, methyl ester |
| Hydrogen Bonding | Ketone oxygen as acceptor | Hydroxyl and ketone groups enable extensive H-bonding | Multiple hydroxyls and acetyloxy enhance H-bonding |
| Stereochemical Complexity | High (4aS,8aR) | Moderate (4aS,8R,8aR) | High (multiple chiral centers) |
| Applications | Underexplored | Natural product isolation; potential bioactivity | Pharmacological research, reference standards |
Key Differences :
- The pyrano-pyran and cyclopenta[c]pyran systems in Olenoside A and 8-O-acetylshanzhiside exhibit more oxygenated functional groups, enabling stronger hydrogen-bonding networks compared to the target compound’s isoquinoline framework .
Furo-Isoindole Carboxylic Acid Derivatives
Example : (4R,4aR,7aS*)-5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic acid .
| Property | Target Compound | Furo-Isoindole Carboxylic Acid |
|---|---|---|
| Core Structure | Isoquinoline | Furo-isoindole fused system |
| Functional Groups | Methyl ester, ketone | Carboxylic acid, ketone, phenyl group |
| Crystallinity | Not reported | Forms O—H···O hydrogen-bonded chains; C—H···π interactions |
| Synthetic Route | Not explicitly detailed | Diels-Alder reaction between furyl-propenylamine and maleic anhydride |
| Reactivity | Ester hydrolysis under basic conditions | Acid decarboxylation likely |
Key Differences :
- The furo-isoindole derivative’s carboxylic acid group facilitates crystal packing via hydrogen bonds, whereas the target compound’s methyl ester may reduce crystallinity .
Tables of Key Data
Table 1: Molecular Formulas and Weights
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Target Compound | C16H19NO3 | 273.33 |
| 2-(4-Methylsulfonyl-phenyl)-quinoline-4-yl)methanol (8a-8e) | C17H15NO3S | 313.37 |
| Olenoside A | C12H14O6 | 254.24 |
| Furo-Isoindole Carboxylic Acid | C17H15NO4 | 297.31 |
Table 2: Spectroscopic Data
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